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Potassium tetraborate

Solubility Formulation Borate chemistry

Select potassium tetraborate where borax fails: ~3.5× higher aqueous solubility (~17.8% vs. ~5.1%) for concentrated borate solutions. As a lubricant additive, it deposits a non-corrosive extreme-pressure film—unlike sulfur-phosphorus EP additives that corrode above 60°C—enabling fully ashless formulations. Eliminates sodium glare in welding fluxes. Patented potassium tetraborate/potassium acetate compositions deliver simultaneous fire retardancy, insect, mold, and mildew resistance in a single treatment. Preferred for nuclear safety systems where potassium's neutronic profile is decisive.

Molecular Formula B4K2O7
Molecular Weight 233.4 g/mol
CAS No. 1332-77-0
Cat. No. B072130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium tetraborate
CAS1332-77-0
Molecular FormulaB4K2O7
Molecular Weight233.4 g/mol
Structural Identifiers
SMILESB1(OB2OB(OB(O1)O2)[O-])[O-].[K+].[K+]
InChIInChI=1S/B4O7.2K/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1
InChIKeyFZQSLXQPHPOTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Tetraborate (CAS 1332-77-0) Technical Baseline: Key Physicochemical and Application Characteristics


Potassium tetraborate (K₂B₄O₇, commonly supplied as the tetrahydrate K₂B₄O₇·4H₂O) is an alkali metal borate salt produced by the controlled reaction of potassium hydroxide, water, and boric acid . It appears as a white crystalline solid with a density of 1.91–1.92 g/cm³ and a melting point above 500 °C for the anhydrous form [1]. Its aqueous solutions are mildly alkaline, exhibiting a pH of approximately 9.2 at 2% (wt.) concentration at 20 °C, and it is recognized as a primary standard for acid–base titrations in analytical chemistry . Industrially, potassium tetraborate serves as an extreme-pressure (EP) and anti-wear lubricant additive, a welding and brazing flux component, a flame-retardant synergist for wood and textiles, a thermal neutron absorber for nuclear safety systems, and a component of diazotype developing solutions [2][3].

Why Generic Substitution of Potassium Tetraborate with Sodium Tetraborate (Borax) or Other Borates Is Not Scientifically Valid


Although potassium tetraborate and borax (sodium tetraborate decahydrate) both belong to the alkali metal tetraborate class and share the B₄O₇²⁻ anion core, they are not functionally interchangeable in numerous industrial and laboratory settings . The potassium salt offers approximately 3.5-fold higher aqueous solubility at ambient temperature, permitting concentrated borate solutions unattainable with the sodium analog [1]. In lubrication applications, potassium borate deposits a non-sacrificial extreme-pressure film on metal surfaces without chemically corroding the substrate—a mechanistic distinction from sulfur–phosphorus EP additives that react chemically with asperities [2]. Furthermore, potassium tetraborate is the preferred alkali borate in formulations where sodium ion interference is problematic, such as in certain fluxes, electrochemical systems, and nuclear applications where potassium's neutronic characteristics and solubility advantages are decisive [3]. The quantitative evidence below substantiates these claims.

Potassium Tetraborate Differentiated Performance Evidence: Head-to-Head Quantitative Comparisons Against Closest Analogs


Aqueous Solubility: Potassium Tetraborate vs. Sodium Tetraborate (Borax) at Room Temperature

Potassium tetraborate tetrahydrate exhibits an aqueous solubility of 17.8% by weight at room temperature, as reported in the U.S. Borax technical datasheet . By contrast, sodium tetraborate decahydrate (borax) has a solubility of 5.1 g/100 mL (approximately 5.1% w/v) at 20 °C [1]. This represents a solubility advantage of approximately 3.5-fold on a weight basis for the potassium salt. An independent GESTIS entry reports 16 mass% solubility for anhydrous potassium tetraborate at 20 °C, corroborating the substantially higher solubility range [2].

Solubility Formulation Borate chemistry

Extreme-Pressure Film Deposition Mechanism: Potassium Borate vs. Sulfur–Phosphorus EP Additives

In slow-speed gear applications and high-load conditions where sulfur–phosphorus EP additives can cause chemical polishing wear by reacting with metal asperities, potassium borate deposits a protective EP film on the metal surface without engaging in a chemical reaction with the substrate [1]. Surface analysis of the borate-derived EP film confirmed it is a thick, tenacious deposit consisting of two phases—one containing predominantly potassium, boron, and oxygen, and the other zinc, sulfur, and oxygen—with no evidence of iron corrosion [2]. Field reports documented that gear units which repeatedly scuffed on sulfur–phosphorus lubricants operated satisfactorily when switched to the borate gear oil [2]. In contrast, sulfur–phosphorus EP additives are temperature-activated, chemically reactive with metal surfaces, potentially corrosive to yellow metals above 60 °C, and have a high-temperature limit of approximately 95 °C [1].

Tribology Lubricant additives Extreme pressure

Antiwear and Extreme-Pressure Performance: Potassium Borate Nanoparticles (nPB) vs. ZDDP in Four-Ball Testing

Potassium borate nanoparticles (nPB) dispersed in polyalphaolefin (PAO) were compared head-to-head against zinc dialkyldithiophosphate (ZDDP), the industry-standard antiwear additive, using a four-ball tribometer [1]. Both nPB and ZDDP produced wear scar diameters in the 0.35–0.40 mm range at equivalent treat rates, a substantial improvement over the 0.85 mm wear scar obtained with PAO base oil alone [2]. Furthermore, in lithium complex grease applications, a potassium borate nanoparticle-based additive replaced the entire antiwear/EP additive package at a 3.5% treat rate, achieving a four-ball EP weld load of 700 kg while reducing the cup test temperature from 95 °C to 72 °C [2]. The nPB additive also demonstrated better friction-reducing properties than ZDDP in SRV fretting tests [1].

Nanotribology Lubricant additives Four-ball test

Flame-Retardant Multifunctionality: Potassium Tetraborate Formulations vs. Single-Action Flame Retardants

A patented fire-retardant composition comprising approximately 30% potassium tetraborate and 22% potassium acetate (in aqueous solution) was shown to confer not only fire retardancy on wood, paper, and natural textiles but also simultaneous resistance to insects (including termites and borers), molds, mildew, and fungi [1]. The patent discloses that the ionic complexation of borate with acetate and citrate species enables borate loading at concentrations higher than conventionally achievable, leading to 'unexpectedly high levels of fire retardancy' [1][2]. A 2025 market report indicates that flame-retardant applications account for over 35% of global potassium tetraborate tetrahydrate consumption, with a projected 6% annual growth rate in this segment through 2030 [3]. While sodium tetraborate was included among flame retardants studied for α-cellulose pyrolysis, potassium tetraborate is preferentially cited in the patent literature for compositions achieving multi-property protection in a single treatment [1][4].

Flame retardancy Wood treatment Multifunctional coatings

Buffering Capacity and Primary Standard Utility: Potassium Tetraborate vs. Sodium Carbonate as Acidimetric Standard

Potassium tetraborate solutions exhibit a relatively constant pH of approximately 9.2 at 2% (wt.) concentration at 20 °C, and this pH stability—combined with the compound's high purity (≥99.5% ReagentPlus grade available commercially)—qualifies it as a recommended primary standard for the standardization of acid titrants in analytical procedures . The pH of a 10 g/L solution at 25 °C is reported in the range of 9.0–9.4 [1]. While sodium carbonate (Na₂CO₃) is more commonly listed as a primary standard base, potassium tetraborate offers the advantage of a pH closer to the equivalence point for strong acid–weak base titrations and can be used where sodium interference must be avoided . U.S. Borax notes that the compound 'can lower the pH of strong alkalis' while maintaining a stable buffer environment, a capability that distinguishes it from simple alkali titrants .

Analytical chemistry Buffer preparation Acid–base titration

Flux Cost-Effectiveness: Potassium Tetraborate vs. Potassium Pentaborate in Brazing Fluxes

In brazing flux formulations, potassium tetraborate dissolves metallic (non-refractory) oxides at high temperatures almost as effectively as potassium pentaborate, yet at a fraction of the cost, making it identified as 'the chemical of first choice' for many flux applications [1]. Both compounds serve as the main fluxing constituent in brazing pastes active in the 538–927 °C (1000–1700 °F) range [2]. Potassium tetraborate additionally eliminates the yellow sodium glare associated with borax-based fluxes when welding stainless steel and non-ferrous metals , a property shared with potassium pentaborate but realized at lower formulation cost with the tetraborate form.

Brazing flux Metal oxide dissolution Cost-performance ratio

Optimal Potassium Tetraborate (CAS 1332-77-0) Application Scenarios Grounded in Quantitative Differentiation Evidence


Ashless, Non-Corrosive EP Gear Oil Formulations Replacing Sulfur–Phosphorus or ZDDP Additive Packages

Formulators developing industrial gear oils for slow-speed, high-load applications—or for systems containing yellow metals (bronze worm gears, brass components)—should select potassium tetraborate dispersions as the extreme-pressure and antiwear additive. Unlike sulfur–phosphorus EP additives, which react chemically with metal asperities, become corrosive above 60 °C, and have a temperature ceiling of approximately 95 °C, potassium borate deposits a physically protective, non-corrosive EP film that is effective across a broad temperature range [1]. Four-ball testing demonstrates that potassium borate nanoparticles achieve wear scar diameters of 0.35–0.40 mm, equivalent to ZDDP but without introducing zinc, sulfur, or phosphorus into the formulation, enabling fully ashless lubricant designs [2][3].

High-Concentration Borate Solutions for Nuclear Neutron Absorption and Specialized Buffer Preparation

When application requirements demand concentrated aqueous borate solutions—such as emergency shutdown fluids in nuclear-powered ships or high-ionic-strength laboratory buffers—potassium tetraborate is the superior choice over borax. With 17.8% solubility by weight at room temperature compared to approximately 5.1% for sodium tetraborate decahydrate, potassium tetraborate delivers roughly 3.5× higher boron loading in solution [4]. The absence of sodium also avoids interference in systems where sodium ions are detrimental, and the pH of 9.2 (2% solution) provides a stable buffering environment suitable for primary standard applications in analytical chemistry .

Multi-Property Wood and Textile Treatment: Combined Fire, Insect, and Microbial Resistance

For wood preservation and textile treatment operations seeking a single-treatment solution delivering fire retardancy plus biological resistance, potassium tetraborate-based compositions—such as the patented 30% potassium tetraborate / 22% potassium acetate aqueous formulation—offer four modes of protection (fire, insects including termites, mold, and mildew/fungus) simultaneously [5][6]. This multifunctionality reduces chemical inventory, application complexity, and procurement overhead compared to sequential treatments with separate fire retardants, insecticides, and fungicides. The flame-retardant segment already accounts for over 35% of global potassium tetraborate tetrahydrate consumption, indicating established industrial confidence in this application [7].

Cost-Optimized Brazing Flux Formulations for Stainless Steel and Non-Ferrous Metals

Flux manufacturers formulating brazing pastes for stainless steel and non-ferrous metal joining should prioritize potassium tetraborate over potassium pentaborate. Patent disclosures confirm that potassium tetraborate dissolves metallic oxides at brazing temperatures (538–927 °C) nearly as effectively as pentaborate but at significantly lower raw-material cost, earning it the designation 'chemical of first choice' for many flux applications [8]. Additionally, unlike borax-based fluxes, potassium tetraborate eliminates the yellow sodium glare during welding, improving operator visibility and work quality .

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